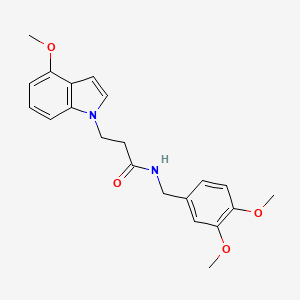![molecular formula C13H7Cl2F3N2O2 B14954911 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B14954911.png)
2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide is a complex organic compound characterized by its unique structure, which includes two chlorine atoms, a trifluoromethoxy group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core, followed by the introduction of the trifluoromethoxy group and the chlorination of the aromatic ring. Common reagents used in these reactions include trifluoromethoxybenzene, chlorinating agents such as thionyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The pathways involved can be complex and are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:
- 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]benzamide
- 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]pyridine
Uniqueness
What sets 2,6-dichloro-N~3~-[3-(trifluoromethoxy)phenyl]nicotinamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H7Cl2F3N2O2 |
|---|---|
Molecular Weight |
351.10 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c14-10-5-4-9(11(15)20-10)12(21)19-7-2-1-3-8(6-7)22-13(16,17)18/h1-6H,(H,19,21) |
InChI Key |
XWRIPAIBLBKCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-benzhydrylpiperazino)methyl]-6,8-dimethyl-2H-chromen-2-one](/img/structure/B14954834.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14954842.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14954845.png)
![N-[2-(2-furyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954851.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954853.png)
![5-(2-furyl)-N~3~-[2-(2-furyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14954861.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B14954875.png)
![N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B14954898.png)

![(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate](/img/structure/B14954907.png)
![2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14954917.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B14954918.png)
![benzyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954921.png)
![3-isopropyl-5-{(Z)-1-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954923.png)
